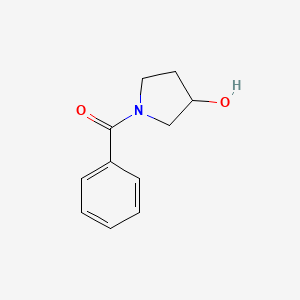

N-benzoyl-3-pyrrolidinol

Description

Contextualization of Pyrrolidinol Derivatives in Synthetic Organic Chemistry

The synthesis of pyrrolidine (B122466) derivatives is a well-explored area of organic chemistry, with numerous methodologies developed to construct this important heterocyclic system. tandfonline.comorganic-chemistry.org These methods range from classical cyclization reactions to modern catalytic processes, including N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations and ring-closing enyne metathesis reactions. rsc.orgorganic-chemistry.org The continuous development of novel synthetic routes underscores the enduring importance of the pyrrolidine core in drug discovery and development. tandfonline.com

Significance of N-Benzoyl-3-Pyrrolidinol as a Chiral Building Block and Intermediate

The true value of this compound in synthetic organic chemistry lies in its identity as a chiral building block. chemimpex.com The term "chiral building block" refers to a molecule that possesses a defined three-dimensional arrangement of its atoms (stereochemistry) and can be used to construct larger, more complex molecules with a specific, desired stereochemistry. This is of paramount importance in the pharmaceutical industry, where the different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different biological activities and safety profiles.

Optically active this compound serves as a crucial intermediate in the synthesis of a variety of important compounds. vulcanchem.com For instance, chiral pyrrolidines are integral components of protease inhibitors used to target RNA viruses and are also found in enantioselective herbicides where the 3-hydroxyl group plays a key role in binding to the target. vulcanchem.com The N-benzoyl group in this compound acts as a protecting group for the nitrogen atom, preventing it from undergoing unwanted reactions during a synthetic sequence. This protecting group can be readily removed at a later stage to reveal the free amine for further functionalization.

The synthesis of enantiomerically pure this compound is a significant area of research. Methods to achieve this include the stereoselective reduction of N-benzoyl-3-pyrrolidinone and the enzymatic hydroxylation of N-benzoylpyrrolidine. vulcanchem.comwipo.int For example, the use of the biocatalyst Aspergillus sp. NBRC 109513 has been shown to hydroxylate 1-benzoylpyrrolidine (B181117) to produce (S)-1-benzoyl-3-pyrrolidinol. researchgate.net

Overview of Academic Research Perspectives and Methodologies

Academic research on this compound and related pyrrolidinol derivatives is multifaceted, exploring new synthetic methodologies, applications in catalysis, and their incorporation into novel bioactive compounds. Researchers are continuously seeking more efficient and environmentally friendly ways to synthesize these chiral building blocks. nih.gov

One prominent research avenue is the development of catalytic asymmetric methods. mdpi.com This includes the use of chiral catalysts to control the stereochemical outcome of reactions that form the pyrrolidine ring or introduce the hydroxyl group. For example, enzymatic kinetic resolution is a powerful technique to separate racemic mixtures of N-benzyl-3-pyrrolidinol, a closely related compound, to obtain enantiomerically pure forms. tandfonline.comresearchgate.net

Another area of focus is the application of pyrrolidinol-derived structures in organocatalysis. mdpi.com Chiral pyrrolidine scaffolds are at the heart of many successful organocatalysts, which are small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. mdpi.com

The development of one-pot and multicomponent reactions for the synthesis of highly functionalized pyrrolidines is also a key research interest. tandfonline.comnih.gov These strategies aim to increase synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and saving time and resources. tandfonline.com

Physicochemical Properties of this compound and Related Compounds

| Property | N-Benzyl-3-pyrrolidinol | Inferred for this compound |

| Boiling Point | 113–115°C (2 mmHg) | ~150–160°C (2 mmHg) |

| Density | 1.07 g/mL | ~1.12–1.15 g/mL |

| pKa | 14.82 ± 0.20 | ~14.5–15.0 |

| Data for N-Benzyl-3-pyrrolidinol is used as a benchmark to infer properties for this compound. vulcanchem.com |

Synthetic Approaches to Pyrrolidinol Derivatives

| Method | Description |

| Enzymatic Hydroxylation | Stereoselective hydroxylation of an N-acylpyrrolidine using a biocatalyst to produce a chiral N-acyl-3-pyrrolidinol. vulcanchem.comresearchgate.net |

| Chemical Cyclization | Ring closure of a suitable linear precursor, such as a 4-halo-3-hydroxybutanenitrile derivative, to form the pyrrolidinol ring. vulcanchem.com |

| Asymmetric Reduction | Stereoselective reduction of an N-acyl-3-pyrrolidinone using a chiral reducing agent or catalyst to yield an enantiomerically enriched N-acyl-3-pyrrolidinol. wipo.int |

| Ring-Closing Enyne Metathesis | A powerful method for constructing the pyrrolidine ring from an acyclic precursor containing both an alkene and an alkyne functionality. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(3-hydroxypyrrolidin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |

InChI Key |

NZIAOXLDVHVVAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzoyl 3 Pyrrolidinol and Its Precursors

Direct Benzoylation Approaches

Direct benzoylation involves the introduction of the benzoyl group onto the 3-pyrrolidinol (B147423) scaffold. This method is straightforward, relying on the nucleophilicity of the nitrogen atom in the pyrrolidine (B122466) ring.

Acylation of 3-Pyrrolidinol with Benzoyl Chloride

The most common method for direct benzoylation is the acylation of 3-pyrrolidinol using benzoyl chloride. atamanchemicals.com In this reaction, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. atamanchemicals.compearson.com 3-Pyrrolidinol contains two nucleophilic sites: the secondary amine and the secondary alcohol. However, the amine is generally more nucleophilic than the alcohol, leading to preferential N-acylation.

The reaction is a nucleophilic acyl substitution. It typically proceeds via the Schotten-Baumann reaction conditions, which involve using an aqueous base (like sodium hydroxide) to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. atamanchemicals.com This neutralization prevents the protonation of the amine starting material, which would render it non-nucleophilic.

General Reaction Scheme: C₄H₉NO (3-Pyrrolidinol) + C₇H₅ClO (Benzoyl Chloride) → C₁₁H₁₃NO₂ (N-Benzoyl-3-Pyrrolidinol) + HCl

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For instance, the reaction can be performed in a two-phase system (e.g., dichloromethane (B109758) and water) with a phase-transfer catalyst to improve the interaction between the reactants. The choice of base is also critical; inorganic bases like sodium hydroxide (B78521) or potassium carbonate are common, but organic bases such as triethylamine (B128534) or pyridine (B92270) can also be used, particularly in non-aqueous solvents. These organic bases act as both a catalyst and an acid scavenger.

Control of temperature is important to manage the exothermic nature of the reaction and to minimize potential side reactions, such as O-acylation of the hydroxyl group or hydrolysis of the benzoyl chloride. Dropwise addition of benzoyl chloride to a cooled solution of 3-pyrrolidinol and the base can help maintain a controlled reaction rate. By carefully optimizing these factors, high yields of the desired N-acylated product can be achieved.

Synthesis via N-Substituted Pyrrolidinones (e.g., N-Benzyl-3-Pyrrolidinone)

An alternative and widely used strategy involves the synthesis of a precursor, N-benzyl-3-pyrrolidinone, which is then reduced to the corresponding alcohol. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom and can be removed in later steps if necessary.

Multi-Step Synthetic Sequences from Simple Starting Materials (e.g., ethyl acrylate)

A typical sequence is outlined below:

Michael Addition: Benzylamine is reacted with ethyl acrylate (B77674) to form ethyl 3-(benzylamino)propanoate. google.compatsnap.com

N-Alkylation: The secondary amine of ethyl 3-(benzylamino)propanoate is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to yield a diester intermediate. patsnap.com

Dieckmann Cyclization: The diester undergoes an intramolecular condensation reaction to form the five-membered pyrrolidinone ring. researchgate.netgoogle.com

Hydrolysis & Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically with an acid, to yield the final product, N-benzyl-3-pyrrolidinone. google.com

This synthetic pathway is advantageous due to its use of inexpensive starting materials and the robustness of the reactions involved, allowing for stable yields. researchgate.net

| Step | Reaction | Reactants | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Michael Addition | Benzylamine, Ethyl Acrylate | Ethyl 3-(benzylamino)propanoate | 96.4% patsnap.com |

| 2 | N-Alkylation | Ethyl 3-(benzylamino)propanoate, Ethyl Chloroacetate | Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate | - |

| 3 | Dieckmann Cyclization | Diester Intermediate, Base (e.g., Sodium Ethoxide) | N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone | 64.0% (Improved) researchgate.net |

| 4 | Hydrolysis & Decarboxylation | Cyclized Intermediate, Acid (e.g., HCl) | N-benzyl-3-pyrrolidinone | 66.2% google.com |

Key Transformations: Addition, Substitution, and Cyclization (e.g., Dieckmann cyclization)

The success of the multi-step synthesis hinges on several key chemical transformations. The initial step is a Michael addition, where the amine adds to the activated double bond of ethyl acrylate. This is followed by a standard nucleophilic substitution where the secondary amine displaces a halide from ethyl chloroacetate.

The cornerstone of this sequence is the Dieckmann cyclization (or Dieckmann condensation). fiveable.melibretexts.org This is an intramolecular Claisen condensation of a diester, which is treated with a strong base (like sodium ethoxide or potassium tert-butoxide) to form a cyclic β-keto ester. fiveable.melibretexts.org The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to ring closure. libretexts.org Subsequent elimination of an alkoxide group yields the five-membered ring. libretexts.org The yield of this cyclization step has been significantly improved, for instance, from 44.7% to 64.0% by using granular sodium as the base. researchgate.net

Reduction of Pyrrolidinone to Pyrrolidinol

The final key step in synthesizing the precursor alcohol is the reduction of the ketone functional group in N-benzyl-3-pyrrolidinone to a hydroxyl group, yielding N-benzyl-3-pyrrolidinol. A variety of reducing agents can be employed for this transformation.

A powerful and common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). guidechem.com For example, (3S)-N-benzyl-3-hydroxysuccinimide has been reduced to (3S)-N-benzyl-3-hydroxypyrrolidine in quantitative yield using LiAlH₄ in tetrahydrofuran (B95107) (THF). guidechem.com Other hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are also effective, though generally milder. The choice of reducing agent can influence the stereoselectivity of the reaction if a chiral product is desired. Enzymatic reactions have also been developed to achieve stereoselective reduction of N-benzyl-3-pyrrolidinone. wipo.int

| Reducing Agent | Substrate | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (3S)-N-benzyl-3-hydroxysuccinimide | Tetrahydrofuran (THF) | Reflux, 6 hours | (3S)-N-benzyl-3-hydroxypyrrolidine | Quantitative guidechem.com |

| Enzymatic Reduction | N-benzyl-3-pyrrolidinone | - | - | Optically active N-benzyl-3-pyrrolidinol | - wipo.int |

This N-benzyl-3-pyrrolidinol serves as an immediate precursor. The benzyl group can be removed via hydrogenolysis, and the resulting 3-pyrrolidinol can then be benzoylated as described in section 2.1 to furnish the final target compound, this compound.

Optimization of Overall Yield and Efficiency

One advanced approach integrates photochemical and enzymatic catalysis in a one-pot process. For instance, a method starting from unfunctionalized pyrrolidine involves a regioselective photooxyfunctionalization to create a 3-pyrrolidinone (B1296849) intermediate. This is followed by an in-situ N-protection step and a stereoselective biocatalytic reduction using a keto reductase (KRED) to yield N-protected 3-hydroxypyrrolidines. nih.gov This chemoenzymatic cascade can achieve high conversions (over 80%) and excellent enantiomeric excess (>99%), significantly streamlining the synthesis from simple starting materials. nih.gov

| Method | Precursor | Key Transformation | Reported Conversion/Yield | Reported Enantiomeric Excess (ee) |

| One-Pot Photoenzymatic Synthesis | Pyrrolidine | Photooxyfunctionalization & KRED reduction | >80% conversion, up to 45% overall yield | >99% |

| Enzymatic Optical Resolution | Racemic N-Benzyl-3-pyrrolidinol | Lipase-catalyzed acetylation of (R)-enantiomer | ~50% yield for (R)-acetate | 100% ee for remaining (S)-alcohol |

| Inversion of Unwanted Enantiomer | (S)-N-Benzyl-3-pyrrolidinol | Chemical inversion to (R)-acetate | 83% yield from racemate (including resolution & inversion) | 91% ee |

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild conditions. Various enzymatic strategies have been developed for the synthesis of this compound and its key precursors.

Direct hydroxylation of the N-benzoylpyrrolidine backbone is an efficient route to this compound. The microorganism Aspergillus sp. NBRC 109513 has been shown to catalyze this transformation, directly hydroxylating 1-benzoylpyrrolidine (B181117) to produce (S)-1-benzoyl-3-pyrrolidinol with an enantiomeric excess of 66%. nih.gov While the initial stereoselectivity is moderate, this biocatalytic product can be further enhanced. A subsequent kinetic resolution of the resulting 1-benzoyl-3-pyrrolidinol using a commercial lipase (B570770) (Amano PS-IM) can increase the enantiomeric purity to over 99% ee. nih.gov This combination of microbial hydroxylation followed by enzymatic resolution presents an effective biological pathway to optically pure this compound. nih.gov

An alternative strategy involves the asymmetric reduction of a ketone precursor. N-Benzyl-3-pyrrolidinone is a readily available intermediate that can be enzymatically reduced to enantiopure N-benzyl-3-hydroxypyrrolidine. sigmaaldrich.com This alcohol can then be chemically converted to the final N-benzoyl product. The enzymatic asymmetric reduction is a key step, and ketoreductases are well-suited for this transformation. sigmaaldrich.com

Additionally, enzymatic optical resolution of the corresponding racemic alcohol, N-benzyl-3-pyrrolidinol, has been extensively studied. Lipases, such as Amano P, are effective in selectively acetylating one enantiomer in an organic solvent. tandfonline.com Specifically, only (R)-N-benzyl-3-pyrrolidinol is acetylated, leaving the (S)-alcohol untouched with 100% enantiomeric excess. tandfonline.com This enzymatic resolution provides a reliable method for accessing optically pure precursors for this compound synthesis. tandfonline.com

The bacterium Sphingomonas sp. HXN-200 is a highly active and selective biocatalyst for the hydroxylation of nonactivated carbon atoms in pyrrolidine rings. acs.orgnih.govacs.org This microorganism can produce optically active N-protected 3-hydroxypyrrolidines with both high regioselectivity (at the C-3 position) and stereoselectivity. acs.orgnih.gov

The nature of the nitrogen-protecting group significantly influences both the catalytic activity and the resulting stereochemistry. nih.govacs.org Hydroxylation of N-benzylpyrrolidine with resting cells of Sphingomonas sp. HXN-200 yields N-benzyl-3-hydroxypyrrolidine with 53% ee of the (S)-enantiomer. acs.orgacs.org In contrast, when the substrate is N-benzoylpyrrolidine, the corresponding (R)-N-benzoyl-3-pyrrolidinol is formed with 52% ee. nih.govacs.org This demonstrates how modifying the "docking/protecting group" can achieve enantiocomplementary formation of the 3-hydroxypyrrolidine product. nih.govacs.org The yields for these biotransformations are often high, ranging from 66% to 94%. acs.orgacs.org Furthermore, the enantiomeric excess of the products can be significantly increased to >95% through simple crystallization. acs.orgacs.org The cells of Sphingomonas sp. HXN-200 can be produced in large quantities and stored frozen for extended periods without significant loss of activity, making it a practical and easy-to-handle biocatalyst for preparing these valuable intermediates. nih.govacs.org

| Substrate (N-Protected Pyrrolidine) | Biocatalyst | Product | Enantiomeric Excess (ee) | Configuration | Specific Activity (U/g CDW) |

| N-Benzylpyrrolidine | Sphingomonas sp. HXN-200 | N-Benzyl-3-hydroxypyrrolidine | 53% | S | 5.8 |

| N-Benzoylpyrrolidine | Sphingomonas sp. HXN-200 | N-Benzoyl-3-hydroxypyrrolidine | 52% | R | 2.2 |

| N-Benzyloxycarbonylpyrrolidine | Sphingomonas sp. HXN-200 | N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 75% | R | 16 |

| N-Phenoxycarbonylpyrrolidine | Sphingomonas sp. HXN-200 | N-Phenoxycarbonyl-3-hydroxypyrrolidine | 39% | S | 14 |

| N-tert-Butoxycarbonylpyrrolidine | Sphingomonas sp. HXN-200 | N-tert-Butoxycarbonyl-3-hydroxypyrrolidine | 23% | R | 24 |

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex chiral molecules. Natural amino acids and acids are common starting points for the synthesis of chiral 3-hydroxypyrrolidine derivatives.

Enantiomerically pure precursors to this compound can be synthesized from readily available natural sources like malic acid and glutamic acid. google.comgoogle.com

One established route begins with natural malic acid. This involves a condensation reaction with benzylamine, followed by a reduction step using a strong reducing agent to yield chiral N-benzyl-3-hydroxypyrrolidine. google.comgoogle.com

Alternatively, glutamic acid can be used as the chiral starting material. The synthesis involves converting glutamic acid into chiral 4-amino-2-hydroxybutyric acid. This intermediate undergoes hydroxy-protection and subsequent intramolecular cyclization to form a protected 3-hydroxy-pyrrolidinone. A final reduction step with a strong reducing agent affords the target chiral N-benzyl-3-hydroxypyrrolidine. google.com

Both of these chiral pool-based methods yield N-benzyl-3-hydroxypyrrolidine, which can then be readily converted to the desired this compound through a standard benzoylation reaction. These pathways are valuable as they build upon the inherent chirality of the natural starting materials to produce optically pure products.

Hydrogenation and Intramolecular Cyclization Methods

Intramolecular cyclization is a key strategy for forming the five-membered pyrrolidine ring. These reactions involve the formation of a carbon-nitrogen bond within a single molecule to create the heterocyclic structure.

One effective method involves the cyclodehydration of 4-amino-1,2-butanediols. This process, which can be facilitated by reagents like thionyl chloride (SOCl₂), efficiently produces N-benzyl-3-hydroxypyrrolidines. The precursor amino diols are themselves readily accessible from aldehydes and ketones. tandfonline.com While this specific cyclodehydration can be non-stereoselective, the resulting diastereomers are often separable by column chromatography. tandfonline.com

Another approach to the pyrrolidine core is through the intramolecular hydroamination of specific unsaturated amines. For instance, the cyclization of N-(3-butynyl)-sulfonamides can be catalyzed by palladium chloride (PdCl₂) or gold chloride (AuCl) to yield 2,3-dihydropyrroles, which are precursors to the saturated pyrrolidine ring. rsc.org Microwave-assisted heating has been shown to significantly improve yields in these types of intramolecular 5-endo-dig cyclisations. rsc.org Furthermore, radical cyclization presents another powerful tool. The use of systems like (TMS)₃SiH/AIBN on o-bromophenyl-substituted precursors can initiate an intramolecular arylation to form fused pyrrole (B145914) structures, demonstrating the versatility of cyclization in building complex heterocyclic systems. beilstein-journals.org

Enzymatic processes also offer a pathway for intramolecular C(sp³)–H amination to form the pyrrolidine ring. Engineered variants of P411 enzymes can catalyze the cyclization of simple azide (B81097) precursors to generate chiral pyrrolidines with moderate to good efficiency and high selectivity. nih.gov

Protecting Group Strategies in Pyrrolidinol Synthesis

In the synthesis of complex molecules containing the pyrrolidinol scaffold, the nitrogen atom of the ring is often reactive under conditions required for modifying other parts of the molecule. To prevent unwanted side reactions, the nitrogen is temporarily blocked with a protecting group. This group must be stable under various reaction conditions but easily removable at a later stage. The benzyl (Bn) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed protecting groups for the pyrrolidine nitrogen.

Benzyl (N-Benzyl-3-pyrrolidinol) as a Common Protecting Group

The benzyl group (Bn) is a frequently used protecting group for the nitrogen atom in pyrrolidine synthesis, leading to the key intermediate N-benzyl-3-pyrrolidinol. tandfonline.comnih.gov Its popularity stems from its general stability under a wide range of non-reductive conditions, including acidic and basic environments, and its role in directing certain synthetic outcomes. N-benzyl-3-pyrrolidinol serves as a crucial building block for the preparation of more complex molecules, such as potent calcium antagonists. chemicalbook.comsigmaaldrich.com The presence of the benzyl group allows for transformations on other parts of the molecule without interference from the secondary amine of the pyrrolidine ring.

| Intermediate | Protecting Group | CAS Number | Key Application |

| N-Benzyl-3-pyrrolidinol | Benzyl (Bn) | 775-15-5 | Precursor for calcium antagonists. chemicalbook.comsigmaaldrich.com |

Benzyloxycarbonyl (N-Cbz-3-pyrrolidinol) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of nitrogen protection in amine synthesis. It is introduced by reacting the pyrrolidine nitrogen with benzyl chloroformate. guidechem.com Like the benzyl group, the Cbz group is robust and withstands many synthetic conditions. N-Cbz-3-pyrrolidinol (also known as benzyl 3-hydroxypyrrolidine-1-carboxylate) is a valuable intermediate in its own right. chemspider.com The choice between a Cbz or a Bn group often depends on the specific reaction sequence planned, as their removal conditions differ, allowing for selective deprotection in molecules with multiple protected amines.

| Intermediate | Protecting Group | Molecular Formula | Key Feature |

| N-Cbz-3-pyrrolidinol | Benzyloxycarbonyl (Cbz) | C₁₂H₁₅NO₃ | Robust protecting group, removable under different conditions than Bn. chemspider.com |

| 1-N-Cbz-pyrrolidine-3-carboxylic acid | Benzyloxycarbonyl (Cbz) | C₁₃H₁₅NO₄ | A related intermediate used in the synthesis of various drug molecules. guidechem.comscbt.com |

Deprotection Methodologies (e.g., Hydrogenolysis for N-Benzyl-3-pyrrolidinol)

The removal of the protecting group is a critical final step to unveil the free amine. The most common and mild method for removing both N-benzyl and N-Cbz groups is catalytic hydrogenolysis. semanticscholar.org

This reaction involves the cleavage of the carbon-nitrogen bond by reaction with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.gov The process is clean, often yielding the deprotected amine and toluene (B28343) (from the benzyl group) or toluene and carbon dioxide (from the Cbz group) as byproducts.

The efficiency of Pd/C-catalyzed hydrogenolysis can be hindered by the product amine, which can coordinate to the palladium and act as a catalyst poison. nih.gov To overcome this, the reaction is sometimes performed at elevated temperatures (e.g., 60 °C) or higher hydrogen pressures. nih.gov The addition of acids has also been shown to facilitate the deprotection. nih.gov More recently, mixed catalyst systems have been developed to enhance the reaction rate. For example, the combined use of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov An alternative to gaseous hydrogen is transfer hydrogenolysis, which can use hydrogen donors like tetrahydroxydiboron (B82485) (B₂(OH)₄) in the presence of a nano-palladium catalyst, offering a safer method. researchgate.netresearchgate.net

| Protecting Group | Deprotection Method | Typical Catalyst | Key Conditions & Notes |

| N-Benzyl (Bn) | Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | Requires H₂ gas; can be facilitated by heat, pressure, or acid addition. nih.govnih.gov |

| N-Benzyl (Bn) | Transfer Hydrogenolysis | Amphiphilic Polymer-Supported Nano-Palladium | Uses a hydrogen donor like B₂(OH)₄ instead of H₂ gas for safer conditions. researchgate.net |

| N-Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis | Pd/C | Similar conditions to N-Bn deprotection; also facilitated by additives like Nb₂O₅/C. nih.gov |

Stereochemical Aspects and Enantioselective Synthesis of N Benzoyl 3 Pyrrolidinol

Optical Resolution Strategies

Optical resolution is a widely employed technique to separate a racemic mixture of N-benzoyl-3-pyrrolidinol into its individual enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts and enzymatic kinetic resolution.

Diastereomeric Salt Formation with Optically Active Acids

A classical method for resolving racemic amines and alcohols involves their reaction with an optically pure chiral resolving agent, typically an acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of the precursor, 3-pyrrolidinol (B147423), optically active acids like N-benzoylglutamic acid can be employed. The process involves dissolving the racemic 3-pyrrolidinol and the chiral acid in a suitable solvent. The diastereomeric salts precipitate at different rates, allowing for the isolation of one diastereomer. Subsequently, the desired enantiomer of 3-pyrrolidinol can be recovered by treating the separated diastereomeric salt with a base. While specific examples for this compound are not detailed in the provided context, the resolution of analogous compounds like 3-aminopyrrolidine (B1265635) has been successfully achieved using chiral acids such as (S)-2-methoxy-2-phenylacetic acid. researchgate.net

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. researchgate.net This method utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com

For 1-benzoyl-3-pyrrolidinol, lipase (B570770) Amano PS-IM from Burkholderia cepacia has been effectively used for kinetic resolution. polimi.it In a typical procedure, the racemic this compound is subjected to enzymatic acylation or deacylation. The enzyme's stereopreference leads to the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, in the acetylation of a similar racemic alcohol, Lipase PS (Amano) demonstrated a preference for the (S)-enantiomer, resulting in the formation of an enantioenriched acylated compound. polimi.it

Stereoinversion Methodologies

This reaction allows for the conversion of a secondary alcohol to various other functional groups with a clean inversion of its stereogenic center. organic-chemistry.org In the context of N-benzyl-3-hydroxypyrrolidine derivatives, the Mitsunobu reaction can be employed to invert the configuration at the C-3 position. The reaction typically involves activating the hydroxyl group with a combination of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by nucleophilic substitution with a suitable pronucleophile. This process proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter.

Control of Enantioselectivity in Biocatalytic Routes

Biocatalytic methods are increasingly favored for the synthesis of chiral compounds due to their high enantioselectivity and mild reaction conditions. nih.govmdpi.com The enantioselectivity of these enzymatic reactions can be influenced by several factors, including the choice of enzyme, solvent, acyl donor, and reaction temperature. mdpi.compolimi.it

In the enzymatic resolution of 1-benzoyl-3-pyrrolidinol, the selection of the lipase is crucial. Lipase Amano PS from Burkholderia cepacia has shown excellent performance in the enantioselective acylation of racemic alcohols. polimi.it The reaction medium also plays a significant role. The use of organic solvents or ionic liquids can modulate the enzyme's activity and selectivity. mdpi.com Furthermore, the choice of the acylating agent, such as vinyl acetate (B1210297) or isopropenyl acetate, can impact the efficiency of the resolution process. mdpi.com By carefully optimizing these parameters, high enantiomeric excess (ee) values for the desired enantiomer of this compound can be achieved.

Recent advancements in biocatalysis, including directed evolution of enzymes, have enabled the development of highly efficient and selective biocatalysts for the synthesis of chiral amines and their derivatives. nih.gov These engineered enzymes can provide access to enantiopure building blocks for pharmaceuticals and other fine chemicals. nih.govrsc.org

Determination and Enhancement of Enantiomeric Purity

The determination of the enantiomeric purity of this compound is essential to ensure the quality and efficacy of the final product. The most common metric for expressing enantiomeric purity is the enantiomeric excess (ee), which is a measure of the difference in the amounts of the two enantiomers. heraldopenaccess.usacs.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.esjiangnan.edu.cn This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. jiangnan.edu.cnnih.gov The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Chemical Reactivity and Derivatization of N Benzoyl 3 Pyrrolidinol

Transformations of the Hydroxyl Group

The secondary alcohol in the 3-position of the pyrrolidine (B122466) ring is a key site for functionalization. It can undergo oxidation to a ketone, esterification to form various esters, or be converted into other functional groups through substitution reactions. nih.gov

The oxidation of the hydroxyl group in N-benzoyl-3-pyrrolidinol yields the corresponding ketone, N-benzoyl-3-pyrrolidinone. This transformation is a common and crucial step in synthetic pathways that require a carbonyl functionality for subsequent reactions, such as reductive amination or aldol (B89426) condensations. A variety of standard oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired reaction scale, selectivity, and tolerance of other functional groups.

Commonly used methods for the oxidation of secondary alcohols to ketones are applicable here. These include reagents based on chromium (VI), such as Pyridinium chlorochromate (PCC), and activated dimethyl sulfoxide (B87167) (DMSO) systems like the Swern and Moffatt oxidations. Hypervalent iodine reagents, such as the Dess-Martin periodinane, are also effective, particularly for small-scale reactions requiring mild conditions. The enzymatic reduction of 1-benzyl-3-pyrrolidinone, a closely related compound, to enantiopure 1-benzyl-3-hydroxypyrrolidine is well-documented, highlighting the significance of this ketone-alcohol interconversion. sigmaaldrich.com

Table 1: Representative Oxidation Reactions for Secondary Alcohols

| Oxidizing Agent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | N-Benzoyl-3-pyrrolidinone | Selective for primary and secondary alcohols. solubilityofthings.com |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to room temp. | N-Benzoyl-3-pyrrolidinone | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | N-Benzoyl-3-pyrrolidinone | Effective for sensitive substrates. |

The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid, acyl chloride, or anhydride. This esterification can be catalyzed by acids, or promoted by coupling agents.

A notable example is the kinetic resolution of racemic this compound through stereo-selective esterification using lipases. In one study, the Amano PS-IM lipase (B570770) was used to selectively acylate one enantiomer, allowing for the separation of the unreacted, optically active (S)-1-benzoyl-3-pyrrolidinol (with >99% enantiomeric excess) from its esterified counterpart. nih.gov This highlights the utility of enzymatic methods for producing chiral building blocks.

Beyond esterification, the hydroxyl group can serve as a precursor for other functional groups. ub.edu It can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). vanderbilt.edu This sulfonate ester can then be displaced by a variety of nucleophiles in an SN2 reaction, leading to the introduction of halides, azides, nitriles, and other functionalities, typically with inversion of stereochemistry. solubilityofthings.comvanderbilt.edu For instance, the preparation of (3R)-1-benzyl-3-methanesulfonyloxy pyrrolidine demonstrates this type of transformation on a similar scaffold. sigmaaldrich.com

Table 2: Example of Enzymatic Esterification of this compound

| Enzyme | Acyl Donor | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Amano PS-IM Lipase | Vinyl acetate (B1210297) | Diisopropyl ether | Kinetic resolution yielding optically active alcohol (>99% ee) | nih.gov |

Transformations of the N-Benzoyl Moiety

The N-benzoyl group serves as a protecting group for the nitrogen atom of the pyrrolidine ring. Its removal or modification is a key step in many synthetic applications.

The amide bond of the N-benzoyl group can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-pyrrolidinol (B147423) and benzoic acid. libretexts.orgmasterorganicchemistry.com Amide hydrolysis is generally slower than ester hydrolysis and often requires forcing conditions, such as heating for extended periods. chemguide.co.uk

Acidic Hydrolysis : This process involves heating this compound with a strong mineral acid like aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The reaction proceeds by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The final products are 3-pyrrolidinol (as its ammonium (B1175870) salt) and benzoic acid. masterorganicchemistry.com

Basic Hydrolysis : This is achieved by heating the compound with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction yields 3-pyrrolidinol (as the free amine) and the corresponding carboxylate salt (e.g., sodium benzoate). chemguide.co.uklibretexts.org

Table 3: General Conditions for Hydrolysis of the N-Benzoyl Amide

| Condition Type | Reagents | Products | Notes |

|---|---|---|---|

| Acidic | Strong acid (e.g., aq. HCl, H₂SO₄), heat | 3-Pyrrolidinol salt, Benzoic acid | Amine product is protonated. chemguide.co.uk |

| Basic | Strong base (e.g., aq. NaOH, KOH), heat | 3-Pyrrolidinol, Benzoate salt | Carboxylic acid product is deprotonated. youtube.com |

Following the hydrolytic removal of the N-benzoyl group, the resulting 3-pyrrolidinol possesses a secondary amine that is both basic and nucleophilic. wikipedia.org This nitrogen atom can be readily derivatized by reaction with a wide range of electrophiles. google.com This N-derivatization is a common strategy for building molecular diversity and synthesizing analogues of a target compound.

The derivatization reactions include, but are not limited to:

N-Alkylation : Reaction with alkyl halides or other alkylating agents to introduce alkyl substituents.

N-Acylation : Reaction with acyl chlorides or anhydrides to form different amides.

N-Arylation : Reaction with aryl halides, typically under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination).

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

To avoid competitive reaction at the hydroxyl group, it may be necessary to protect the oxygen atom before carrying out N-derivatization. google.com

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring itself is a saturated, five-membered heterocycle. nih.gov In this compound, the ring carbons are sp³-hybridized and generally less reactive than the functional groups attached to them. However, under specific conditions, the C-H bonds of the ring can be functionalized.

Recent advances in organic synthesis have provided methods for the direct oxidation of C-H bonds adjacent (alpha) to the nitrogen atom in N-protected pyrrolidines. nih.gov These reactions can lead to the formation of N-acyliminium ion intermediates, which can be trapped by nucleophiles to introduce substituents at the C2 or C5 positions. While the N-benzoyl group is electron-withdrawing and can influence the reactivity of these adjacent C-H bonds, such transformations offer a pathway to more complex pyrrolidine derivatives. However, these reactions often require specialized reagents, such as hypervalent iodine compounds or electrochemical methods. nih.gov For the most part, the pyrrolidine ring acts as a stable scaffold upon which transformations of the hydroxyl and N-benzoyl groups are performed.

Nucleophilic and Electrophilic Reactions

The this compound molecule possesses both nucleophilic and electrophilic centers, enabling a variety of chemical transformations. The oxygen atom of the hydroxyl group is nucleophilic, while the carbonyl carbon of the benzoyl group is electrophilic.

Nucleophilic Reactivity of the Hydroxyl Group

The secondary alcohol at the C3 position is a primary site for nucleophilic reactions, most notably in esterification and alkylation processes.

Esterification: The hydroxyl group can act as a nucleophile, attacking acylating agents to form esters. This transformation is significant for creating derivatives with altered properties. Biocatalysis, for instance, has been employed for the kinetic resolution of racemic this compound. In one study, the lipase Amano PS-IM was used to selectively acylate one enantiomer, yielding optically active 1-benzoyl-3-pyrrolidinol acetate and leaving the unreacted enantiomer with high enantiomeric excess (>99 % ee). nih.gov This enzymatic process highlights the hydroxyl group's accessibility for acylation. The reaction involves the nucleophilic attack of the alcohol on the acyl donor, typically an activated ester like vinyl acetate. nih.gov

A similar reaction involves converting the alcohol to a better leaving group by forming a sulfonate ester. For instance, the closely related N-benzyl-3-pyrrolidinol is used in the preparation of (3R)-1-benzyl-3-methanesulfonyloxy pyrrolidine through reaction with methanesulfonyl chloride. lookchem.com This reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride.

Table 1: Example of Lipase-Mediated Kinetic Resolution of (±)-N-Benzoyl-3-pyrrolidinol

| Parameter | Value | Reference |

| Substrate | (±)-N-Benzoyl-3-pyrrolidinol | nih.gov |

| Enzyme | Amano PS-IM Lipase | nih.gov |

| Acyl Donor | Vinyl Acetate | nih.gov |

| Product 1 | (R)-1-Benzoyl-3-pyrrolidinol Acetate | nih.gov |

| Product 2 (Unreacted) | (S)-1-Benzoyl-3-pyrrolidinol | nih.gov |

| Enantiomeric Excess (ee) | >99% | nih.gov |

O-Alkylation: The hydroxyl group can be deprotonated by a strong base to form an alkoxide, a more potent nucleophile, which can then undergo alkylation. Standard O-alkylation conditions, such as using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can be applied to introduce alkyl groups at the C3 oxygen. nih.govjuniperpublishers.com This reaction expands the range of accessible derivatives from this compound.

Electrophilic Reactivity

The primary electrophilic site in this compound is the carbonyl carbon of the benzoyl group. This carbon is susceptible to attack by strong nucleophiles, although the amide bond is generally less reactive than esters or acid chlorides. Under harsh conditions, such as strong acid or base hydrolysis, this bond can be cleaved.

Furthermore, under strongly acidic conditions, such as with triflic acid, the N-acylpyrrolidine moiety can be activated to form an N-acylpyrrolidinium ion. This intermediate can then participate in electrophilic reactions, such as intramolecular cyclization onto an aromatic ring, to form fused heterocyclic systems like pyrrolo-tetrahydroisoquinolones. nih.gov While this specific reaction was demonstrated on related N-acylpyrrolidines, it illustrates a potential pathway for electrophilic reactivity involving the N-benzoyl-pyrrolidine core. nih.gov

Hydrogenation of Unsaturated Pyrrolidine Precursors (e.g., 3-pyrrolines)

A key synthetic route to this compound and its derivatives involves the catalytic hydrogenation of unsaturated pyrrolidine precursors, such as N-benzoyl-3-pyrroline. This method is a direct and efficient way to produce the saturated pyrrolidine ring from a corresponding pyrrole (B145914) or pyrroline (B1223166).

The hydrogenation process typically involves treating the unsaturated precursor with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. The choice of catalyst, solvent, pressure, and temperature is crucial for achieving high yield and, in cases of chiral synthesis, high diastereoselectivity.

Commonly used catalysts for the saturation of pyrrole and pyrroline rings include precious metals supported on carbon or alumina. mtak.hu Rhodium (Rh) and Ruthenium (Ru) have proven to be highly active for the hydrogenation of the pyrrole ring under mild conditions (25–80 °C, 6 bar). mtak.hu For example, the diastereoselective saturation of a substituted N-acyl pyrrole has been achieved with complete conversion and high diastereomeric excess (95%) using a Rh/Al₂O₃ catalyst in methanol. mtak.hu Palladium on carbon (Pd/C) is another effective catalyst for such reductions. acs.org The reaction proceeds by the addition of hydrogen atoms across the double bond of the pyrroline ring, resulting in the saturated pyrrolidinol product.

Table 2: Typical Catalyst Systems for Hydrogenation of Pyrrole/Pyrroline Derivatives

| Catalyst | Support | Typical Solvent | Conditions | Application | Reference |

| Rhodium (Rh) | Alumina (Al₂O₃) | Methanol | 10-20 bar H₂, 25°C | Diastereoselective hydrogenation of N-acyl pyrroles | mtak.hu |

| Rhodium (Rh) | Carbon (C) | Isopropyl Alcohol | 30 bar H₂, 100°C | Hydrogenation of pyrrole-2-carboxylic acid | mtak.hu |

| Ruthenium (Ru) | Carbon (C) | Methanol | 10 bar H₂, 25-60°C | Hydrogenation of 1-methylpyrrole | mtak.hu |

| Palladium (Pd) | Carbon (C) | Various | Atmospheric pressure H₂ | Hydrogenative deprotection of N-benzyl groups | acs.org |

This hydrogenation strategy is advantageous as 3-pyrroline (B95000) precursors can be synthesized through various established methods, including ring-closing metathesis or cyclization reactions of appropriate acyclic amines. organic-chemistry.org The subsequent hydrogenation provides a reliable method for accessing the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the N-benzoyl-3-pyrrolidinol structure. A notable feature in N-acylpyrrolidines is the restricted rotation around the N-C=O amide bond, which possesses partial double-bond character. researchgate.net This phenomenon can lead to the existence of E/Z (cis/trans) rotamers, which may be observable as distinct sets of signals, particularly at lower temperatures. researchgate.net

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the protons of the benzoyl group and the pyrrolidinol ring. The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.2-7.8 ppm). The protons on the pyrrolidinol ring are observed in the aliphatic region, with the proton attached to the hydroxyl-bearing carbon (H-3) appearing at a characteristic downfield shift due to the electronegativity of the oxygen atom. The protons on carbons adjacent to the nitrogen (H-2 and H-5) are also shifted downfield. Due to restricted amide bond rotation, the signals for the pyrrolidine (B122466) ring protons (especially those at positions 2 and 5) may appear as broadened peaks or as two distinct sets of signals at room temperature or below. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The most downfield signal is typically the carbonyl carbon of the benzoyl group (δ ~170 ppm). The aromatic carbons of the phenyl ring resonate in the δ 125-140 ppm range. researchgate.net The carbons of the pyrrolidinol ring appear in the upfield region, with the carbon bearing the hydroxyl group (C-3) resonating around δ 60-70 ppm, and the carbons adjacent to the nitrogen (C-2 and C-5) appearing in the δ 45-60 ppm range. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on data from analogous structures. Actual experimental values may vary based on solvent and temperature. The potential for two sets of signals due to rotamers exists for the pyrrolidine ring.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Phenyl (C-Ar) | ~7.4 (multiplet) | ~127-135 |

| Pyrrolidine C2-H | ~3.6-3.9 (multiplet) | ~50-55 |

| Pyrrolidine C3-H | ~4.4 (multiplet) | ~65-70 |

| Pyrrolidine C4-H₂ | ~2.0-2.3 (multiplet) | ~30-35 |

| Pyrrolidine C5-H | ~3.5-3.8 (multiplet) | ~45-50 |

| Hydroxyl (OH) | Variable (broad singlet) | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. oxinst.com For this compound, COSY spectra would show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the connectivity within the pyrrolidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the definitive assignment of which protons are bonded to which carbons, for example, linking the ¹H signal at ~4.4 ppm to the ¹³C signal at ~65-70 ppm, confirming their assignment to the C3-H group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is vital for connecting the different fragments of the molecule. Key correlations would include the carbonyl carbon (C=O) to the aromatic protons and the protons at C-2 and C-5 of the pyrrolidine ring, confirming the N-benzoyl linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining stereochemistry and, in the case of this compound, for identifying the spatial relationships that differentiate the cis and trans rotamers by observing correlations across the amide bond (e.g., between the ortho-protons of the benzoyl group and the C-2/C-5 protons of the pyrrolidine ring). researchgate.net

While solution-state NMR provides information on molecules in motion, solid-state NMR (ssNMR) characterizes molecules in their crystalline, solid form. ox.ac.uk For this compound, ssNMR would be instrumental in studying properties of the bulk material. By analyzing parameters such as chemical shift anisotropy (CSA), ssNMR can provide insights into the molecular conformation, packing, and hydrogen-bonding networks within the crystal lattice. nih.gov Studies on similar molecules, like N-benzoyl-phenylalanine, have demonstrated the power of ssNMR in identifying and characterizing different polymorphic forms, which can have distinct physical properties. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com The resulting spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, H-bonded | 3400 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amide Carbonyl (C=O) | Stretching | 1650 - 1630 |

| Aromatic C=C | Stretching | 1600, 1450 |

| C-N (Amide III) | Stretching | 1350 - 1200 |

| C-O (Alcohol) | Stretching | 1150 - 1050 |

The most prominent peaks include a strong, broad absorption for the O-H stretch of the alcohol, a sharp and intense absorption for the C=O stretch of the tertiary amide, and multiple peaks corresponding to C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with high precision. This accuracy allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. The molecular formula for this compound is C₁₁H₁₃NO₂. The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This precise measurement is a critical first step in confirming the identity of a synthesized compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Nominal Mass | 191 u |

Note: The data in this table is calculated based on the chemical formula.

In addition to providing the molecular weight, mass spectrometry can be used to confirm the compound's structure by analyzing its fragmentation pattern. Upon ionization (e.g., via Electron Ionization - EI), the molecular ion ([M]⁺˙) undergoes characteristic fragmentation, breaking at its weakest bonds. The analysis of these fragments provides a molecular fingerprint that helps to piece together the structure.

For this compound, key fragmentation pathways would include:

Alpha-cleavage: The cleavage of the bond between the carbonyl group and the pyrrolidine ring is a common pathway for amides. This would result in the formation of a stable benzoyl cation.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo cleavage, typically involving the loss of small neutral molecules like ethylene.

Loss of Functional Groups: The hydroxyl group (-OH) can be lost from the pyrrolidine ring.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the C-N amide bond. |

| 86 | [C₅H₈NO]⁺ | Pyrrolidinol-carbonyl fragment after loss of the phenyl group. |

Note: This table represents plausible fragmentation patterns based on chemical principles; actual results depend on specific MS conditions.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should this compound be crystallized into a single crystal of suitable quality, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, for chiral molecules like the enantiomers of this compound, this method can determine the absolute configuration (R or S) without ambiguity. The resulting data is typically deposited in crystallographic databases.

Table 3: Illustrative Crystallographic Data Table for this compound

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.618 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

Note: The data in this table is illustrative, based on a representative small molecule, to show the parameters that would be determined. Specific data for this compound is not currently available in open literature.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline (powder) samples. It is exceptionally useful for the characterization of pharmaceutical solids. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal lattice. PXRD is therefore used to identify the crystalline phase of this compound and to assess its purity. The presence of any crystalline impurities would be detected as additional peaks in the diffraction pattern. The experimental pattern can be compared to a theoretical pattern calculated from single-crystal data to confirm phase identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for ligand-metal binding studies)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the benzoyl group, which contains a conjugated π-system of the phenyl ring and the carbonyl group. This system gives rise to characteristic π → π* and n → π* transitions.

While useful for general characterization, UV-Vis spectroscopy is particularly powerful for studying the formation of metal-ligand complexes. If this compound acts as a ligand, binding to a metal ion through its oxygen or nitrogen atoms, the electronic environment of the chromophore would be altered. This change in the electronic structure would cause a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity. By monitoring these spectral changes, one can study the stoichiometry and stability of the resulting metal complex.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sigmaaldrich.com It is favored for its excellent balance between computational cost and accuracy. sigmaaldrich.com While specific DFT analyses for N-benzoyl-3-pyrrolidinol are not extensively published, this section outlines the principles of standard DFT calculations that would be applied to characterize the molecule.

The first step in computational analysis is typically geometry optimization. This process involves finding the three-dimensional arrangement of the atoms that corresponds to the lowest possible energy, known as the ground state. chemicalbook.comnih.gov For this compound, a DFT method, such as one using the B3LYP functional with a 6-31G* basis set, would be employed to calculate the most stable molecular conformation. chemicalbook.com This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric properties. The electronic structure, which describes the distribution and energy of electrons within the molecule, is determined simultaneously. sigmaaldrich.com This analysis provides a foundational understanding of the molecule's physical form and intrinsic stability.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O, N-C, O-H). By comparing these theoretical frequencies with experimental spectroscopic data, if available, the accuracy of the computational model can be validated. This predictive capability is invaluable for identifying the compound and understanding its structural dynamics.

The electronic reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature. This analysis helps predict how this compound might interact with other molecules or biological targets.

Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the properties of compounds.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of a drug's ability to be absorbed and to permeate cell membranes. Molecules with a TPSA of 140 Ų or less are generally considered to have good oral bioavailability. For crossing the blood-brain barrier, a TPSA below 90 Ų is often required.

The calculated TPSA for this compound is 49.3 Ų . This value suggests that the molecule is likely to have good membrane permeability and a higher probability of crossing the blood-brain barrier.

Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. Various computational models are used to estimate LogP values.

The predicted lipophilicity values for this compound from different models are presented below. XLOGP3 is a widely used atom-based method for LogP calculation. WLOGP is based on a fragmental method, while MLOGP relies on topological descriptors.

| Descriptor | Value |

| LogP | |

| XLOGP3 | 1.10 |

| WLOGP | 1.19 |

| MLOGP | 0.75 |

These values indicate that this compound is a moderately lipophilic compound. According to Lipinski's rule of five, a LogP value under 5 is generally considered favorable for drug-like properties.

Computational Analysis of this compound: A Review of Current Research

Introduction

This compound is a chemical compound of interest in various fields of chemical research. This article focuses on the computational chemistry and molecular modeling studies of this specific molecule, detailing its structural and dynamic properties as revealed through advanced computational techniques. The following sections will explore the molecular flexibility, reaction mechanisms, conformational dynamics, and potential interactions with metal ions, based on available scientific literature.

Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules at an atomic level. For this compound, these methods provide insights into its conformational landscape and reactivity.

The flexibility of a molecule is a critical factor in its biological activity and physical properties, and it is largely determined by the number of rotatable bonds. A rotatable bond is typically defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom.

Table 1: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Number of Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 38.33 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Understanding the reaction mechanisms involving this compound at a molecular level requires the study of potential energy surfaces and the identification of transition states. While specific, detailed reaction mechanism studies for this compound are not extensively published, general principles of amide and alcohol chemistry can be applied. For instance, the hydrolysis of the amide bond is a fundamental reaction that can be modeled computationally.

Such studies would typically involve quantum mechanical calculations to map the energy profile of the reaction pathway. The transition state for a reaction, such as the nucleophilic attack on the carbonyl carbon of the benzoyl group, represents the highest energy point along the reaction coordinate. Locating and characterizing the geometry and energy of this transition state are key to determining the reaction's feasibility and rate. For this compound, the stereochemistry of the 3-pyrrolidinol (B147423) moiety adds another layer of complexity to the analysis of its reaction mechanisms.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in aqueous solution or in a non-polar solvent. An MD simulation would track the movements of all atoms in the molecule over time, based on a classical force field.

For this compound, MD simulations could be employed to explore the conformational space available to the molecule. This would include observing the rotation around the aforementioned rotatable bonds and the puckering of the pyrrolidine (B122466) ring. The simulations would reveal the most stable conformations and the energy barriers between them, providing a dynamic understanding of the molecule's flexibility. The results of such simulations are often visualized through trajectory analysis, which can show the molecule's conformational changes over the simulation time.

The oxygen and nitrogen atoms in this compound, particularly the carbonyl oxygen and the hydroxyl group, can act as potential coordination sites for metal ions. Computational modeling can be used to predict the geometry and strength of these interactions.

Modeling the interaction of this compound with various metal ions would involve docking the molecule into the coordination sphere of the metal and then performing geometry optimization and energy calculations, often using density functional theory (DFT). These calculations can predict the preferred binding sites on the ligand and the coordination geometry of the resulting metal complex. Furthermore, more advanced computational methods can be used to estimate the binding free energy, which is related to the binding constant. These theoretical calculations are invaluable for designing new metal-based catalysts or therapeutic agents.

Applications of N Benzoyl 3 Pyrrolidinol As a Chiral Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a foundational scaffold in a multitude of biologically active compounds, including many pharmaceuticals. nih.govwikipedia.org N-benzoyl-3-pyrrolidinol serves as a key starting material or intermediate for accessing these complex molecular architectures. The benzoyl group acts as a protecting group for the pyrrolidine nitrogen, which can be removed at a later synthetic stage. This strategy is employed in the synthesis of various drugs where the pyrrolidinol core is essential for biological activity.

Detailed research findings indicate its utility as an intermediate for important drug classes like calcium blockers and β-lactam antibiotics. google.com For instance, the synthesis of Tamsulosin derivatives, which are investigated for conditions like osteoporosis, has utilized 3-pyrrolidinol (B147423) in reductive amination reactions to build the final complex structure. acs.org The use of an N-protected form like this compound is a standard synthetic approach in such multi-step sequences. Furthermore, the pyrrolidine scaffold is central to the structure of numerous drugs, including the antiviral agents Daclatasvir and Grazoprevir, and the antidiabetic medication Vildagliptin. mdpi.com The synthesis of these molecules often begins with a pre-formed, chiral pyrrolidine derivative, establishing this compound as a valuable precursor. mdpi.com

Table 1: Examples of Complex Molecules Derived from the Pyrrolidinol Scaffold This table is interactive. Click on headers to sort.

| Target Molecule/Class | Role of Pyrrolidinol Moiety | Synthetic Utility of this compound |

|---|---|---|

| Tamsulosin Derivatives | Forms a key part of the final molecular structure through reductive amination. acs.org | Serves as a protected chiral building block for introducing the 3-hydroxypyrrolidine unit. acs.org |

| Calcium Blockers | Constitutes the core heterocyclic structure essential for pharmacological activity. google.com | An important intermediate in the synthesis pathway. google.com |

| β-Lactam Antibiotics | Provides the foundational ring system for certain classes of antibiotics. google.com | A key precursor for constructing the antibiotic's core structure. google.com |

| Vildagliptin | The chiral pyrrolidine nitrile is a central component of this DPP-4 inhibitor. mdpi.com | A logical starting point for synthesizing the required chiral pyrrolidine intermediate. mdpi.com |

Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts used in asymmetric catalysis. These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Pyrrolidine-based organocatalysts are highly effective in promoting stereoselective C-C bond-forming reactions. nih.gov The synthesis of a new chiral pyrrolidine from 2,3-O-iso-propylidene-D-erythronolactol involves a benzoylated pyrrolidine derivative as a key intermediate. nih.gov This intermediate, upon treatment with n-BuLi, undergoes epimerization to achieve the desired stereochemistry before being deprotected to yield the final chiral pyrrolidine catalyst. nih.gov Such catalysts have proven effective in Michael reactions and intramolecular oxa-Michael reactions. nih.gov Furthermore, chiral tritylpyrrolidine derivatives, which are efficient organocatalysts for asymmetric benzoyloxylation, can be synthesized from chiral pyrrolidine precursors. acs.org

Table 2: Chiral Catalysts and Ligands Derived from Pyrrolidine Scaffolds This table is interactive. Click on headers to sort.

| Catalyst/Ligand Type | Synthetic Application | Role of Pyrrolidine Precursor |

|---|---|---|

| Chiral Pyrrolidine Organocatalyst | Intramolecular oxa-Michael reaction, Michael additions. nih.gov | N-benzoylated derivative is a key intermediate for stereochemical control. nih.gov |

| Chiral Tritylpyrrolidine Derivatives | Asymmetric benzoyloxylation of aldehydes. acs.org | Serves as the foundational chiral scaffold for the catalyst. acs.org |

| Chiral Hybrid Mesoporous Materials | Enantioselective Michael addition of aldehydes to β-nitrostyrene derivatives. nih.gov | Pyrrolidine units are integrated into a siliceous framework to create heterogeneous catalysts. nih.gov |

Intermediates in Agrochemical Research and Development

The pyrrolidine scaffold is not only prevalent in pharmaceuticals but also in modern agrochemicals. Derivatives of 3-aminopyrrolidine (B1265635), which can be accessed from this compound, are important intermediates for synthesizing insecticides and other pesticides. google.compatsnap.com The unique structural and chiral properties of the pyrrolidine ring contribute to the biological activity and target specificity of these agricultural products.

Research has focused on designing novel fungicides and insecticides by incorporating the pyrrolidine ring. A series of pyrrolidine-2,4-dione (B1332186) derivatives have shown potent antifungal activity against significant plant pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org One such compound demonstrated superior in vitro efficacy compared to the commercial fungicide boscalid. rsc.org Similarly, N-benzoyl semicarbazide (B1199961) derivatives have been synthesized and tested, showing good insecticidal activity, particularly against Plutella xylostella L. (diamondback moth). nih.gov These studies highlight that modifying lead compounds by introducing heterocyclic moieties like pyrrolidine is a viable strategy for discovering new agrochemical candidates. nih.govnih.gov

Table 3: Pyrrolidine Derivatives in Agrochemical Applications This table is interactive. Click on headers to sort.

| Agrochemical Class | Target Pest/Pathogen | Role of Pyrrolidine Intermediate |

|---|---|---|

| Fungicides | Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum. rsc.org | Forms the core of pyrrolidine-2,4-dione derivatives with high antifungal activity. rsc.org |

| Insecticides | Plutella xylostella L. (diamondback moth), general insect pests. google.comnih.gov | Used to synthesize N-benzoyl semicarbazides and other insecticidal compounds. nih.gov |

| General Pesticides | Various agricultural pests. | Derivatives of 3-aminopyrrolidine serve as key intermediates in pesticide synthesis. google.compatsnap.com |

Contribution to Advanced Materials Science (e.g., polymer formulation)

The application of pyrrolidine derivatives extends into the realm of advanced materials science, particularly in the development of chiral polymers and functional materials. The incorporation of chiral units like this compound into a material's structure can impart unique properties, making them suitable for specialized applications such as enantioselective separations or catalysis.

One significant area of research is the creation of chiral hybrid organic-inorganic materials. nih.gov For example, a chiral mesoporous hybrid material has been synthesized by integrating pyrrolidine units into a siliceous framework. nih.gov This material acts as an effective and recyclable heterogeneous catalyst for asymmetric reactions, demonstrating the value of embedding chiral organic moieties within a stable inorganic support. nih.gov In polymer chemistry, monomers containing the pyrrolidone ring, such as N-vinyl pyrrolidone, are used to create amphiphilic block copolymers. mdpi.com These copolymers can self-assemble into micelles and have applications in areas like drug delivery and nanotechnology. mdpi.com While not a direct application of this compound, it illustrates the utility of the core pyrrolidine/pyrrolidone structure in creating advanced polymers with tailored properties.

Table 4: Applications of Pyrrolidine Derivatives in Materials Science This table is interactive. Click on headers to sort.

| Material Type | Specific Example | Function/Application |

|---|---|---|

| Chiral Hybrid Material | Pyrrolidine units integrated into a siliceous framework (HybPyr). nih.gov | Heterogeneous catalyst for asymmetric Michael additions. nih.gov |

| Amphiphilic Block Copolymers | Poly(N-vinyl pyrrolidone)-b-Poly(benzyl methacrylate) (PNVP-b-PBzMA). mdpi.com | Micellar drug encapsulation (e.g., curcumin), nanoreactors, colloidal stabilization. mdpi.com |

Use as an Analytical Standard in Complex Mixtures

In analytical chemistry, particularly for pharmaceutical quality control and environmental analysis, the use of high-purity reference standards is essential for accurate quantification and identification of substances. sigmaaldrich.comusp.org this compound, as a stable, crystalline solid with well-defined physical and spectral properties, is an ideal candidate for use as an analytical standard.

The primary application lies in the analysis of chiral compounds. The separation of enantiomers is a critical task in drug development, as different enantiomers can have vastly different biological activities. nih.gov Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are commonly used for chiral separations, often employing chiral stationary phases or chiral selectors. nih.govjiangnan.edu.cn A well-characterized standard like optically pure this compound would be invaluable for developing and validating analytical methods designed to separate and quantify pyrrolidinol enantiomers or related impurities in drug substances. For instance, in the optical resolution of (RS)-3-pyrrolidinol, optically active N-benzoylglutamic acid has been used to separate the diastereomeric salts, underscoring the role of benzoylated chiral compounds in such analytical processes. google.com

Table 5: Potential Applications of this compound as an Analytical Standard This table is interactive. Click on headers to sort.

| Analytical Technique | Application | Purpose of Standard |

|---|---|---|